Cyclopropylmethyl cyclobutanecarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
42392-31-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
cyclopropylmethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C9H14O2/c10-9(8-2-1-3-8)11-6-7-4-5-7/h7-8H,1-6H2 |
InChI Key |
FABAGUJBQDHWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)OCC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropylmethyl Cyclobutanecarboxylate and Its Core Structural Motifs
Direct Synthesis of Cyclopropylmethyl Cyclobutanecarboxylate (B8599542)
The most straightforward approach to cyclopropylmethyl cyclobutanecarboxylate involves the formation of the ester bond between the two key fragments: cyclobutanecarboxylic acid and cyclopropylmethanol (B32771).
The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic chemistry, with the Fischer-Speier esterification being a classic and widely used method. nih.govresearchgate.netresearchgate.net This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol, producing an ester and water. nih.govresearchgate.net For the synthesis of this compound, this would involve the direct reaction of cyclobutanecarboxylic acid with cyclopropylmethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net
The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, a large excess of one of the reactants (typically the more available and less expensive alcohol) can be used, or water can be removed from the reaction mixture as it is formed. nih.govresearchgate.net The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. researchgate.net
A variety of experimental conditions can be employed for Fischer esterification, and the choice of catalyst and reaction conditions can influence the reaction rate and yield. While specific literature detailing the synthesis of this compound is not prevalent, the principles of Fischer esterification are well-established and directly applicable.
Table 1: General Parameters for Fischer Esterification
| Parameter | Description |
| Reactants | Carboxylic acid (e.g., Cyclobutanecarboxylic acid) and Alcohol (e.g., Cyclopropylmethanol) |
| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids. |
| Solvent | Often, the alcohol reactant is used in excess and serves as the solvent. An inert solvent can also be used. |
| Temperature | Typically requires heating to reflux to achieve a reasonable reaction rate. |
| Equilibrium Shift | Use of excess alcohol or removal of water (e.g., via a Dean-Stark apparatus). |
The synthesis of this compound can be conceptualized within the frameworks of convergent and divergent synthesis.
A divergent synthesis , on the other hand, starts from a common precursor and, through a series of reactions, generates a library of structurally related compounds. acs.org While not the most direct route to a single target like this compound, a divergent strategy could be employed to create a library of related esters. For instance, a common intermediate, such as an activated form of cyclobutanecarboxylic acid (e.g., the acid chloride), could be reacted with a variety of different alcohols, including cyclopropylmethanol and other structurally diverse alcohols, to produce a range of cyclobutane-containing esters. This approach is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening. libretexts.org
Synthesis of Cyclobutane-Containing Precursors
The stereochemistry of the cyclobutane (B1203170) ring can be crucial for the biological activity of a molecule. Therefore, methods that allow for the controlled formation of stereocenters on the cyclobutane ring are of great importance.
The [2+2] cycloaddition reaction is one of the most powerful and widely used methods for the construction of cyclobutane rings. baranlab.orgnih.gov This reaction involves the combination of two alkene components to form a four-membered ring. nih.gov Photochemical [2+2] cycloadditions, in particular, are a common strategy for synthesizing cyclobutanes. nih.govnih.gov These reactions are often initiated by the photoexcitation of one of the alkene partners, leading to a stepwise or concerted formation of the cyclobutane ring. nih.gov The stereochemical outcome of these reactions can often be controlled by the geometry of the starting alkenes and the reaction conditions. nih.gov
For example, the intramolecular [2+2] photocycloaddition of dienes can lead to the formation of bicyclic systems containing a cyclobutane ring, which can then be further functionalized. acs.org Intermolecular [2+2] cycloadditions between two different alkenes can also be employed, and the use of chiral catalysts or auxiliaries can induce enantioselectivity in the formation of the cyclobutane product. elsevierpure.com Ketenes are also excellent substrates for thermal [2+2] cycloadditions with alkenes to form cyclobutanones, which are versatile intermediates for the synthesis of other cyclobutane derivatives. harvard.edu
Table 2: Examples of [2+2] Cycloaddition for Cyclobutane Synthesis
| Reaction Type | Reactants | Conditions | Product Type |
| Photochemical [2+2] Cycloaddition | Two alkenes | UV light, often with a photosensitizer | Substituted cyclobutane |
| Thermal [2+2] Cycloaddition | Ketene (B1206846) and alkene | Heat | Cyclobutanone |
| Catalytic [2+2] Cycloaddition | Two alkenes | Transition metal catalyst (e.g., Cu(I)) | Substituted cyclobutane |
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. nih.gov Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. nih.gov For the synthesis of chiral cyclobutane precursors, biocatalytic methods can be employed in several ways.
One common strategy is the biocatalytic desymmetrization of prochiral or meso-cyclobutane derivatives. mdpi.com For example, a prochiral disubstituted cyclobutane with two identical functional groups can be selectively modified by an enzyme to produce a chiral, non-racemic product. Lipases are frequently used for the enantioselective hydrolysis of meso-diesters, leading to chiral monoesters which are valuable building blocks. researchgate.net
Another approach involves the kinetic resolution of a racemic mixture of a cyclobutane derivative. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enantiomerically enriched. This can be achieved through enzymatic esterification, hydrolysis, or oxidation/reduction reactions. researchgate.net
Furthermore, enzymes can be used to catalyze cycloaddition reactions to form the cyclobutane ring itself, although this is a less common approach. The development of new enzymes and the engineering of existing ones are expanding the scope of biocatalysis in the synthesis of complex molecules, including those with strained ring systems like cyclobutanes. nih.gov
Table 3: Biocatalytic Strategies for Chiral Cyclobutane Synthesis
| Strategy | Description | Enzyme Class Example |
| Desymmetrization | Selective transformation of one of two identical functional groups in a prochiral or meso-substrate. | Lipases, Esterases |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Lipases, Proteases, Dehydrogenases |
| Enantioselective Cycloaddition | Enzyme-catalyzed formation of the cyclobutane ring with control of stereochemistry. | Ene-reductases (for related transformations) |
Strain-Release Strategies in Cyclobutane Synthesis
The inherent ring strain of cyclobutanes, while a source of their unique reactivity, also presents a thermodynamic barrier to their formation. Strain-release strategies leverage highly strained precursors to drive the formation of the cyclobutane ring, often under mild conditions. These methods typically involve the controlled cleavage of one or more bonds in a strained system, releasing energy that facilitates the desired transformation.
One of the most powerful approaches in this category is the [2+2] cycloaddition , which is unequivocally the primary and most commonly used method for synthesizing cyclobutanes. nih.govkib.ac.cn This reaction involves the union of two doubly bonded systems to form a four-membered ring. Photochemical [2+2] cycloadditions, in particular, have a long history in organic synthesis. acs.org The reaction can be induced by direct irradiation of alkenes, often requiring high-energy UV light, or through the use of a photosensitizer like acetone (B3395972) or benzophenone, which allows the reaction to proceed with lower energy light. baranlab.org Transition metal catalysis has also emerged as a powerful tool for promoting [2+2] cycloadditions under thermal conditions, offering alternative pathways and selectivities. nih.govkib.ac.cn
Another significant strain-release strategy involves the ring expansion of highly strained polycyclic systems . For instance, the rearrangement of bicyclo[1.1.0]butanes can provide access to functionalized cyclobutanes. Similarly, rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones represents a straightforward route to cyclobutenes, which can be subsequently hydrogenated to the corresponding cyclobutanes. organic-chemistry.org This transformation proceeds through a rhodium carbene intermediate, followed by a 1,2-shift of an aryl or alkyl group from the cyclopropane (B1198618) to generate the cyclobutene (B1205218) ring. organic-chemistry.org
| Strategy | Precursor Type | Conditions | Key Features |
| Photochemical [2+2] Cycloaddition | Alkenes, Enones | UV light or visible light with sensitizer | Forms two C-C bonds in one step; stereochemistry of alkenes is often retained. acs.orgwikipedia.org |
| Transition Metal-Catalyzed [2+2] Cycloaddition | Alkenes, Alkynes | Transition metal catalyst (e.g., Ru, Ni, Rh) | Can be performed under thermal conditions; offers control over regioselectivity. kib.ac.cnorganic-chemistry.org |
| Ring Expansion of Cyclopropyl Systems | Cyclopropyl N-tosylhydrazones | Rh(II) catalyst | Provides access to substituted cyclobutenes, which are precursors to cyclobutanes. organic-chemistry.org |
| Ring Expansion of Bicyclo[1.1.0]butanes | Bicyclo[1.1.0]butyl boronate complexes | Electrophiles | Allows for the diastereoselective formation of 1,1,3-trisubstituted cyclobutanes. organic-chemistry.org |
C1-Bisnucleophile Approaches to Cyclobutane Scaffolds
The construction of cyclobutane rings can also be achieved by the reaction of a C1-bisnucleophile with a 1,3-dielectrophile. A C1-bisnucleophile is a reagent that possesses two nucleophilic centers attached to the same carbon atom. This approach allows for the formation of two new carbon-carbon bonds in a sequential or concerted manner to close the four-membered ring.
While less common than cycloaddition strategies, this method offers a unique disconnection for cyclobutane synthesis. A notable example involves the use of organometallic reagents that can act as a source of a "C1 dianion" equivalent. For instance, gem-dizinc reagents have been utilized in the synthesis of 1,2,3-trisubstituted cyclopropanes and can be conceptually extended to cyclobutane synthesis with appropriate dielectrophiles.
A more recent development in this area involves the use of 1,1-diborylalkanes. These compounds can be deprotonated to form a lithiated species that acts as a C1-bisnucleophile. The resulting carbanion is stabilized by the two adjacent boron atoms. While their reactivity with 1,3-dielectrophiles to form cyclobutanes is an area of ongoing research, their established reactivity with various electrophiles suggests their potential in this synthetic strategy.
| C1-Bisnucleophile Precursor | Dielectrophile | Product |
| gem-Dizinc Reagents | 1,3-Dihalides | Substituted Cyclobutanes |
| Lithiated 1,1-Diborylalkanes | 1,3-Dielectrophiles (e.g., 1,3-dihalopropanes) | Borylated Cyclobutanes |
Synthesis of Cyclopropylmethyl-Containing Precursors
The cyclopropylmethyl moiety is a common structural motif in many biologically active molecules and synthetic intermediates. Its synthesis can be achieved through various methods, with a significant focus on the stereocontrolled formation of the cyclopropane ring.
Strategies for Cyclopropylmethyl Moiety Construction
The most prevalent method for constructing the cyclopropane ring is the cyclopropanation of an alkene . The Simmons-Smith reaction is a classic and widely used method for this transformation. wikipedia.org It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org A key advantage of the Simmons-Smith reaction is its tolerance of various functional groups, including hydroxyl groups, which can direct the cyclopropanation. organic-chemistry.org
Modifications to the Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, have been developed to enhance reactivity and reproducibility. wikipedia.org
Beyond the Simmons-Smith reaction, catalytic asymmetric cyclopropanation has become a powerful tool for the enantioselective synthesis of cyclopropanes. nih.gov These methods often employ transition metal catalysts, such as those based on rhodium, copper, or cobalt, in conjunction with chiral ligands. nih.govacs.org The carbene source for these reactions is typically a diazo compound. nih.gov While highly effective, the use of potentially explosive diazoalkanes can be a drawback. nih.gov To address this, alternative carbene precursors, such as gem-dichloroalkanes, are being explored. nih.gov
Another strategy for accessing the cyclopropylmethyl framework is through the reduction of cyclopropyl ketones or esters . For example, cyclopropylmethanol can be synthesized by the reduction of cyclopropanecarboxylic acid or its esters using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid. patsnap.com
| Method | Reagents | Key Features |
| Simmons-Smith Reaction | CH₂I₂ and Zn-Cu couple | Stereospecific; hydroxyl group directivity. wikipedia.org |
| Furukawa Modification | CH₂I₂ and Et₂Zn | Enhanced reactivity and reproducibility. wikipedia.org |
| Catalytic Asymmetric Cyclopropanation | Diazo compounds and chiral transition metal catalysts (Rh, Cu, Co) | High enantioselectivity. nih.govacs.org |
| Reduction of Cyclopropyl Carbonyls | LiAlH₄ or NaBH₄/Lewis acid | Access from readily available carboxylic acids or esters. patsnap.com |
Stereoselective Formation of Cyclopropylmethyl Substructures
Achieving a high degree of stereocontrol in the synthesis of the cyclopropylmethyl moiety is crucial when the target molecule possesses stereocenters. As mentioned previously, catalytic asymmetric cyclopropanation is a premier method for establishing chirality in the cyclopropane ring. The choice of the metal catalyst and the chiral ligand is critical in determining the enantioselectivity of the reaction. For instance, rhodium(II) complexes with chiral carboxylate or carboxamidate ligands are highly effective for the cyclopropanation of a wide range of alkenes with diazoacetates. acs.org
The Simmons-Smith cyclopropanation of chiral allylic alcohols is another powerful strategy for diastereoselective synthesis. The hydroxyl group of the allylic alcohol coordinates to the zinc carbenoid, directing the methylene (B1212753) transfer to the syn face of the double bond with respect to the hydroxyl group. organic-chemistry.orgacs.org This substrate-controlled approach allows for the predictable formation of a specific diastereomer. The level of diastereoselectivity can be influenced by the steric bulk of the substituents on the allylic alcohol. acs.org
Furthermore, the stereochemistry of the cyclopropylmethyl unit can be established through the use of chiral auxiliaries . An achiral alkene can be appended with a chiral auxiliary, which then directs the cyclopropanation reaction. Subsequent removal of the auxiliary reveals the chiral cyclopropane.
The following table summarizes some examples of stereoselective cyclopropanation reactions:
| Alkene Substrate | Reaction | Catalyst/Reagent | Stereoselectivity (dr or ee) |
| (Z)-Allylic Alcohol | Simmons-Smith | Zn(CH₂I)₂ | High syn-selectivity (>200:1 dr) |
| (E)-Allylic Alcohol | Simmons-Smith | Zn(CH₂I)₂ | Modest syn-selectivity (<2:1 dr) |
| Styrene | Catalytic Cyclopropanation | Rh₂(S-TCPTTL)₄, α-nitro diazoacetophenone | Up to >99% ee |
| Monosubstituted Alkenes | Catalytic Cyclopropanation | Chiral Salen-Mo Catalyst, 1,2-dicarbonyl compounds | Good enantioselectivities |
Finally, the formation of the complete this compound molecule would be achieved through an esterification reaction between cyclobutanecarboxylic acid and cyclopropylmethanol. Standard methods such as the Fischer-Speier esterification (acid-catalyzed), the Steglich esterification (using DCC and DMAP), or the Mitsunobu reaction (using triphenylphosphine (B44618) and an azodicarboxylate) could be employed for this final step. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com The choice of method would depend on the scale of the reaction and the presence of other sensitive functional groups in the precursors.
Stereochemistry and Asymmetric Synthesis Relevant to Cyclopropylmethyl Cyclobutanecarboxylate
Enantioselective Approaches to Chiral Cyclobutane (B1203170) and Cyclopropylmethyl Systems
The construction of enantiomerically pure cyclobutane and cyclopropylmethyl frameworks is paramount for accessing specific stereoisomers of Cyclopropylmethyl Cyclobutanecarboxylate (B8599542). Modern synthetic chemistry has largely turned to catalytic asymmetric methods to achieve this, with chiral catalysis in cycloaddition and C–H functionalization reactions being particularly prominent.
Chiral Catalysis in Cycloaddition and C–H Functionalization
Catalytic enantioselective [2+2] cycloadditions are a direct and powerful method for synthesizing chiral cyclobutanes. nih.govresearchgate.net These reactions, often employing transition metals like cobalt, copper, or iridium, can construct the four-membered ring with high levels of stereocontrol. nih.govnsf.govsioc.ac.cnchemistryviews.org For instance, cobalt-catalyzed [2+2] cycloadditions of alkenes and alkynes have been shown to produce a diverse array of chiral cyclobutenes, which can be subsequently hydrogenated to the corresponding cyclobutanes. nih.govnsf.gov Similarly, visible-light-induced asymmetric [2+2] cycloadditions, sometimes part of a cascade reaction sequence, offer a modern approach to enantioenriched cyclobutane derivatives without the need for directing groups. chemistryviews.org
Another powerful strategy is the asymmetric C–H functionalization of pre-existing cyclobutane and cyclopropane (B1198618) rings. nih.govthieme.de This approach allows for the direct installation of functional groups onto the carbocyclic core. Palladium and rhodium catalysts have been extensively used for this purpose. nih.govchemrxiv.org For example, Pd(II)-catalyzed enantioselective C(sp³)–H arylation can be performed on both cyclopropanes and cyclobutanes using chiral amino acid ligands to control the stereochemical outcome. chemrxiv.org Rhodium(II) catalysts, particularly those with N-(arylsulfonyl)prolinate ligands, are effective in catalyzing asymmetric C–H insertion reactions with diazo compounds, providing access to chiral 1,1- and 1,3-disubstituted cyclobutanes. nih.gov
| Method | Catalyst/Ligand | Substrates | Key Feature | Ref |
| Asymmetric [2+2] Cycloaddition | Cobalt / Chiral Ligand | Alkenes, Alkynes | Broad applicability for diverse cyclobutenes | nih.govnsf.gov |
| Cascade Allylic Etherification / [2+2] Photocycloaddition | Iridium / Phosphoramidite Ligand | Cinnamyl Alcohols, Allyl Acetates | Operationally simple, directing-group-free | chemistryviews.org |
| Asymmetric C(sp³)–H Arylation | Palladium(II) / N-acetyl Amino Acid | Aminomethyl-cyclobutanes, Aryl Boronic Acids | Direct functionalization with high enantioselectivity | chemrxiv.org |
| Asymmetric C–H Insertion | Rhodium(II) / S-TCPTAD | Arylcyclobutanes, Aryl Diazoacetates | Catalyst-controlled regiodivergence (C1 vs. C3) | nih.gov |
Diastereoselective Synthesis of Functionalized Strained Rings
Beyond controlling enantioselectivity, establishing the correct relative stereochemistry (diastereoselectivity) is crucial when multiple stereocenters are present. Numerous strategies have been developed for the diastereoselective synthesis of highly substituted cyclopropanes and cyclobutanes.
Michael additions onto cyclobutene (B1205218) precursors have proven effective for creating substituted cyclobutanes with high diastereoselectivity. For example, the addition of N-heterocycles or thiols to cyclobutene esters and amides can yield 1,2-disubstituted products with a strong preference for a single diastereomer. researchgate.netrsc.orgnih.gov The stereochemical outcome is often dictated by the approach of the nucleophile to the face of the cyclobutene ring opposite to the existing substituent.
Ring-expansion and ring-rearrangement reactions also offer elegant pathways. A notable example is the Rh(III)-catalyzed reaction of alkylidenecyclopropanes (ACPs) with 2-aryl quinazolinones. acs.org This process involves a C–C bond cleavage of the cyclopropane ring and subsequent formation of a new bond to construct a highly substituted cyclobutane in a diastereoselective manner. acs.org Similarly, biocatalytic approaches using engineered enzymes, such as myoglobin (B1173299), can mediate carbene transfer to olefins to produce nitrile-substituted cyclopropanes with exceptional diastereo- and enantioselectivity. rochester.edu
| Reaction Type | Reagents | Key Feature | Diastereomeric Ratio (dr) | Ref |
| Sulfa-Michael Addition | Cyclobutene Esters, Thiols | Forms 1,2-disubstituted thiocyclobutanes | >95:5 | rsc.org |
| Rh(III)-Catalyzed C-C Cleavage | Alkylidenecyclopropanes, 2-Aryl Quinazolinones | Rearrangement to form substituted cyclobutanes | High | acs.org |
| Electrochemical Cyclopropanation | Unactivated Alkenes, Carbon Pronucleophiles | Scalable protocol with high diastereoselectivity | High | nih.govnih.govresearchgate.net |
| Biocatalytic Cyclopropanation | Styrenes, Diazoacetonitrile | Engineered myoglobin catalyst | up to >99:1 | rochester.edu |
Conformational Analysis of Cyclopropylmethyl and Cyclobutyl Systems
Dynamic Conformational Behavior of Strained Esters
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve some of the torsional strain that would be present in a flat structure. libretexts.orgdalalinstitute.com This puckering creates two distinct substituent positions: axial and equatorial. For a monosubstituted cyclobutane like the cyclobutanecarboxylate portion of the molecule, the substituent (the ester group) will preferentially occupy the equatorial position to minimize steric interactions. researchgate.net
The cyclopropylmethyl group also has distinct conformational preferences, particularly concerning the orientation around the C-C bond connecting the cyclopropane ring to the ester's methylene (B1212753) group. Studies on analogous molecules, such as cyclopropyl (B3062369) methyl ketone, have shown through molecular orbital calculations that the most stable conformation is the s-cis (or bisected) conformation. uwlax.edu In this arrangement, the carbonyl group eclipses a C-C bond of the cyclopropane ring, which is energetically favored over the s-trans conformation where the carbonyl eclipses a C-H bond. This preference is attributed to favorable electronic interactions between the carbonyl π-system and the Walsh orbitals of the cyclopropane ring. uwlax.edu This suggests that the ester carbonyl in Cyclopropylmethyl Cyclobutanecarboxylate likely adopts a similar bisected conformation relative to the cyclopropyl ring.
Stereochemical Influence on Reaction Pathways and Selectivity
The inherent stereochemistry of the cyclobutane and cyclopropylmethyl systems exerts a strong influence on their reactivity. The rigid, puckered structure of the cyclobutane ring means that reagents will preferentially approach from the less sterically hindered face, leading to high diastereoselectivity in addition and functionalization reactions. researchgate.net
In catalyst-controlled reactions, the stereochemical information of the catalyst can override the inherent bias of the substrate. For instance, in the rhodium-catalyzed C–H functionalization of arylcyclobutanes, the choice of a specific chiral ligand on the rhodium center can direct the reaction to either the C1 or C3 position, demonstrating that the catalyst's stereochemical environment dictates the reaction pathway. nih.gov Similarly, in Pd-catalyzed C–H activation, a chiral bidentate directing group, such as an amino acid amide, can control the stereochemical outcome by forming a specific metallacyclic intermediate that allows for the selective cleavage of one of two diastereotopic C–H bonds. nih.govrsc.org The delocalized electronic nature of the cyclopropane ring's "bent" bonds also plays a role, stabilizing adjacent carbocations or radicals and influencing the regioselectivity of ring-opening reactions. nih.gov
Theoretical and Computational Studies of Cyclopropylmethyl Cyclobutanecarboxylate and Analogues
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction pathways and transition states. For a molecule like cyclopropylmethyl cyclobutanecarboxylate (B8599542), DFT can elucidate complex transformations involving its strained ring systems.
While specific DFT studies on the cyclopalladation of cyclopropylmethyl cyclobutanecarboxylate are not available, the principles of such reactions can be understood from studies on similar strained ring systems. Cyclopalladation is a key step in many catalytic cycles, involving the activation of a C–H bond by a palladium catalyst. DFT calculations are instrumental in mapping the potential energy surface of these reactions, identifying the transition states for both the initial coordination of the palladium center and the subsequent C–H bond cleavage. These computational approaches allow for the determination of activation energies and the geometries of transition state structures, providing insights into the factors that control reaction rates and selectivity.
The high ring strain of both the cyclopropane (B1198618) and cyclobutane (B1203170) rings in this compound suggests that strain-release pathways will be a dominant feature of its reactivity. Computational modeling has been extensively used to study the mechanisms of ring-opening reactions in cyclopropylmethyl and cyclobutyl derivatives. For the cyclopropylmethyl moiety, DFT studies have investigated the rearrangement to the but-3-enyl radical, a process driven by the significant relief of strain (approximately 115 kJ/mol). The preferred conformation for this rearrangement is a bisected geometry of the radical.
Similarly, computational studies on cyclobutane derivatives have explored various strain-release pathways, including those initiated by radical addition or transition metal catalysis. These models can predict the energetics of different pathways, helping to understand how the molecule might decompose or rearrange under different conditions.
Analysis of Electronic Effects and Stability in Strained Carbocycles
The stability and reactivity of this compound are intrinsically linked to the electronic effects within its strained carbocyclic structures.
The ring strain in cycloalkanes can be quantified by comparing their heats of combustion per CH₂ group to that of a strain-free acyclic alkane. libretexts.orgmasterorganicchemistry.com Cyclobutane possesses a significant ring strain of approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This strain arises from both angle strain, due to the deviation of the C-C-C bond angles from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.comlibretexts.org
Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved on both sides of the equation, are a powerful computational tool to calculate ring strain energies. By computationally determining the enthalpy change of an isodesmic reaction involving the strained ring and corresponding strain-free fragments, a reliable estimate of the ring strain energy can be obtained.
| Cycloalkane | Ring Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.6 |
| Cyclobutane | 26.3 |
| Cyclopentane (B165970) | 6.2 |
| Cyclohexane | 0.1 |
Substituents can have a profound effect on the stability and reactivity of cycloalkyl rings. In the case of the cyclopropylmethyl group, substituents can influence the rate of its characteristic ring-opening reaction. The stability of the initial radical and the rearranged radical are key factors. Substituents that stabilize the initial cyclopropylmethyl radical tend to decrease the rate of rearrangement. Conversely, substituents that stabilize the resulting but-3-enyl radical, such as an ester group, can promote ring opening.
Prediction of Reactivity and Selectivity
Computational methods are invaluable for predicting the reactivity and selectivity of complex organic molecules like this compound. By modeling potential reaction pathways and calculating their activation energies, it is possible to predict which reactions are most likely to occur and which products will be favored.
For example, in the context of radical reactions, computational studies can predict the regioselectivity of ring-opening of a substituted cyclopropylmethyl radical. Similarly, for reactions involving the cyclobutane ring, DFT calculations can help rationalize the observed regio- and stereoselectivity by analyzing the transition state structures of competing pathways. researchgate.net The ability to computationally screen for reactivity and selectivity is a powerful tool in the design of new synthetic methods and the prediction of the chemical behavior of novel compounds.
Computational Prediction of Regio-, Diastereo-, and Enantioselectivity
Computational methods have proven instrumental in understanding and predicting the selectivity of reactions involving strained ring systems like cyclopropanes and cyclobutanes. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles derived from studies of analogous compounds can be applied to predict its reactivity.
Regioselectivity: In reactions involving the ring-opening of the cyclopropylmethyl moiety, computational studies can predict which C-C bond is most likely to cleave. For instance, in the tandem Heck–ring-opening of cyclopropyldiol derivatives, DFT calculations have been used to understand the origin of regioselectivity. nih.govacs.org These studies revealed that the formation of an E-double bond is often the favored pathway due to steric constraints, which in turn dictates the regioselectivity of the ring-opening. nih.gov The calculations compared the energy profiles of different transition states, showing a significant energy difference between the pathways leading to different regioisomers. nih.govacs.org Similar principles could be applied to predict the regiochemical outcome of reactions involving the cyclopropylmethyl group in this compound, where substitution on the rings would influence the stability of potential intermediates and transition states.
Diastereoselectivity: The stereochemical outcome of reactions forming or modifying the cyclobutane ring can be rationalized and predicted using computational models. DFT calculations have been successfully employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines, explaining the retention of stereochemistry through the barrierless collapse of a 1,4-biradical intermediate. acs.orgresearchgate.net In Rh-catalyzed reactions involving the C-C bond cleavage of alkylidenecyclopropanes to form cyclobutanes, the high diastereoselectivity observed has been rationalized through proposed reaction mechanisms amenable to computational investigation. acs.orgnih.gov For this compound, computational modeling could predict the preferred diastereomeric products by analyzing the steric and electronic interactions in the transition states of potential reactions, such as cycloadditions or functionalizations of the cyclobutane ring.
Enantioselectivity: Predicting enantioselectivity is a more complex challenge for computational chemistry due to the small energy differences that determine the major enantiomer. However, modern computational methods are increasingly successful in this area. For the enantioselective synthesis of cyclobutane-fused heterocycles via Lewis acid-catalyzed dearomative [2+2] photocycloaddition, DFT calculations have been used to investigate the mechanism and explain the origin of the high enantioselectivity. nih.gov These studies often involve modeling the interaction of the substrate with a chiral catalyst and analyzing the transition state energies for the formation of both enantiomers. Machine learning methods are also emerging as powerful tools for quantitatively predicting enantioselectivity based on features of the reactants, catalysts, and solvents. researchgate.netnih.gov In the case of this compound, computational studies involving chiral catalysts could be designed to predict the most effective catalyst for a desired enantioselective transformation.
| Selectivity Type | Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|---|
| Regioselectivity | DFT | Cyclopropyldiol derivatives | Ring-opening is controlled by the diastereoselectivity of the initial migratory insertion step, favoring the formation of an E-double bond. | nih.govacs.org |
| Diastereoselectivity | DFT | Pyrrolidine contraction to cyclobutanes | Stereoretentive pathway is explained by the barrierless collapse of an open-shell singlet 1,4-biradical. | acs.orgresearchgate.net |
| Enantioselectivity | DFT | Lewis acid-catalyzed [2+2] photocycloaddition | A triplet-state heteroarene engages in regio- and enantio-selective C-C bond formation. | nih.gov |
Modeling of Reactive Intermediates (e.g., Carbocations, Radicals, Organometallic Complexes)
The reactivity of this compound is intrinsically linked to the formation of various reactive intermediates. Computational modeling provides a window into the structure, stability, and dynamics of these transient species.
Carbocations: The solvolysis or acid-catalyzed reactions of cyclopropylmethyl esters are known to proceed through carbocationic intermediates. The cyclopropylcarbinyl cation is a particularly fascinating and well-studied intermediate due to its non-classical, delocalized nature. Computational studies have been pivotal in understanding the facile rearrangements of cyclopropylcarbinyl cations to cyclobutyl and homoallyl cations. DFT calculations can map the potential energy surface of these rearrangements, identifying the transition states and the relative stabilities of the various cationic isomers. These studies are crucial for predicting the product distribution in reactions involving these intermediates. For example, in the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides, computational analysis helps to rationalize the reaction rates and the formation of rearranged products. researchgate.net
Radicals: Radical-mediated reactions offer alternative pathways for the functionalization of cyclobutanes and cyclopropanes. For instance, the stereospecific synthesis of cyclobutanes via the contraction of pyrrolidines is proposed to proceed through a 1,4-biradical intermediate. nih.gov DFT calculations can be used to investigate the electronic structure of these radical species and the energetics of their subsequent reactions, such as cyclization or fragmentation. acs.orgresearchgate.net Understanding the behavior of these radical intermediates is key to controlling the stereochemical outcome of such reactions.
Organometallic Complexes: Transition metal-catalyzed reactions are frequently employed for the synthesis and functionalization of cyclobutane derivatives. Computational modeling of the organometallic intermediates involved in these catalytic cycles is essential for understanding the reaction mechanism and the role of the metal and ligands in determining the reaction's efficiency and selectivity. For example, in the Pd(II)-catalyzed enantioselective C-H arylation and vinylation of cyclobutyl carboxylic amides, chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands are used. nih.gov Computational studies can model the structure of the palladium-substrate-ligand complex and the transition states for C-H activation and subsequent coupling, thereby elucidating the origin of enantioselectivity. Similarly, for Rh(III)-catalyzed syntheses of cyclobutanes, computational modeling can shed light on the mechanism of C-C bond cleavage and formation involving rhodacyclic intermediates. nih.gov
| Intermediate Type | Reaction Context | Computational Insights | Reference |
|---|---|---|---|
| Carbocation | Solvolysis of cyclopropylcarbinyl systems | Elucidation of the potential energy surface for rearrangements to cyclobutyl and homoallyl cations. | researchgate.net |
| Radical | Contraction of pyrrolidines to cyclobutanes | Investigation of the formation and stereospecific cyclization of a 1,4-biradical intermediate. | acs.orgresearchgate.netnih.gov |
| Organometallic Complex | Pd(II)-catalyzed enantioselective C-H functionalization of cyclobutanes | Modeling of the chiral ligand's role in the stereodetermining step of the catalytic cycle. | nih.gov |
Advanced Characterization Techniques for Structural and Mechanistic Elucidation
X-ray Diffraction Analysis for Absolute Configuration Determination
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its relative and absolute configuration. springernature.comresearchgate.net For a chiral molecule such as cyclopropylmethyl cyclobutanecarboxylate (B8599542), obtaining a high-quality single crystal allows for the precise determination of the spatial arrangement of its constituent atoms, confirming the connectivity and stereochemistry at its chiral centers.
The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion, which occurs when the X-ray radiation used is close to the absorption edge of an atom in the crystal. researchgate.net This effect leads to small but measurable differences between the intensities of Bijvoet pairs (reflections hkl and -h-k-l). researchgate.net The analysis of these intensity differences allows for the determination of the absolute structure of the crystal, and by extension, the absolute configuration of the enantiomerically pure molecule within it. ed.ac.uk
A key parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. A value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. nih.gov While this technique is most powerful with the presence of heavy atoms, advancements in instrumentation and computational methods have made it increasingly applicable to light-atom molecules, which are common in organic chemistry. researchgate.net In cases where crystallization is difficult, co-crystallization with a chiral reference compound of known configuration can be employed. nih.gov
Below is an illustrative example of crystallographic data that would be obtained from a single-crystal XRD analysis of cyclopropylmethyl cyclobutanecarboxylate.
| Parameter | Illustrative Value |
|---|---|
| Empirical Formula | C9H14O2 |
| Formula Weight | 154.21 |
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| Unit Cell Dimensions | a = 8.05 Å, b = 14.30 Å, c = 22.65 Å |
| Volume | 2605.0 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.145 Mg/m³ |
| Absolute Structure Parameter (Flack x) | 0.05 (9) |
Spectroscopic Methods for Conformational and Mechanistic Studies (e.g., Temperature-Dependent FT-IR for Conformational Equilibria)
While X-ray diffraction provides a static picture of a molecule in the solid state, spectroscopic methods in solution or the gas phase are essential for understanding its dynamic behavior. Temperature-dependent Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for studying conformational equilibria. This compound, with its flexible cyclobutane (B1203170) ring and the rotatable bond connecting the cyclopropylmethyl group to the ester oxygen, can exist as a mixture of different conformers in equilibrium.
By recording FT-IR spectra over a range of temperatures, the relative populations of these conformers can be determined. nih.gov Specific vibrational bands corresponding to different conformers will exhibit changes in intensity as the temperature is varied. According to the van't Hoff equation, the logarithm of the equilibrium constant (K_eq), which can be derived from the ratio of the integrated intensities of the conformer-specific bands, is linearly related to the inverse of the temperature (1/T). A plot of ln(K_eq) versus 1/T yields a straight line whose slope is proportional to the standard enthalpy difference (ΔH°) between the conformers. researchgate.net
This analysis provides crucial thermodynamic data about the relative stabilities of the different spatial arrangements of the molecule. For esters, the C-O stretching region (around 1000-1300 cm⁻¹) is often sensitive to conformational changes. researchgate.net
The following table presents hypothetical data from a temperature-dependent FT-IR study on this compound, illustrating the determination of the enthalpy difference between two conformers.
| Conformer Pair | Vibrational Bands (cm⁻¹) | Enthalpy Difference (ΔH°) (kJ/mol) | More Stable Conformer |
|---|---|---|---|
| Axial vs. Equatorial (Cyclobutane Ring Puckering) | ~1250 (Axial), ~1280 (Equatorial) | 2.5 ± 0.3 | Equatorial |
| Gauche vs. Anti (C-O-C-C torsion) | ~1150 (Gauche), ~1175 (Anti) | 1.8 ± 0.2 | Anti |
Electron Diffraction Studies for Gas-Phase Structure and Conformation
Gas-phase electron diffraction (GED) is a premier technique for determining the precise molecular structure of volatile compounds in the absence of intermolecular forces that are present in the crystalline or liquid states. wikipedia.orgbrainly.in This method provides information on bond lengths, bond angles, and torsional angles of the molecule in its free state.
In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern of concentric rings is analyzed to generate a radial distribution curve. This curve provides information about the probability of finding specific interatomic distances within the molecule. By fitting a structural model to the experimental scattering data, highly accurate geometric parameters can be determined. chemrxiv.org
An example of the type of structural parameters that could be obtained from a gas-phase electron diffraction study of this compound is shown in the table below.
| Parameter | Type | Illustrative Value |
|---|---|---|
| r(C=O) | Bond Length (Å) | 1.215 ± 0.002 |
| r(C-O) ester | Bond Length (Å) | 1.340 ± 0.003 |
| r(O-CH₂) | Bond Length (Å) | 1.455 ± 0.003 |
| r(C-C) cyclopropane (B1198618) (avg.) | Bond Length (Å) | 1.510 ± 0.002 |
| r(C-C) cyclobutane (avg.) | Bond Length (Å) | 1.548 ± 0.003 |
| ∠(O=C-O) | Bond Angle (°) | 124.5 ± 0.5 |
| ∠(C-O-CH₂) | Bond Angle (°) | 116.0 ± 0.8 |
| Puckering Angle (Cyclobutane) | Dihedral Angle (°) | 25.0 ± 2.0 |
Derivatization and Structural Modification of Cyclopropylmethyl Cyclobutanecarboxylate Scaffolds
Synthesis of Complex Analogues and Multi-Functionalized Derivatives
The synthesis of complex analogues of cyclopropylmethyl cyclobutanecarboxylate (B8599542) can be approached through two primary strategies: the coupling of pre-functionalized cyclobutane (B1203170) and cyclopropylmethyl precursors, or the post-synthesis modification of the parent ester.
Convergent Synthesis Strategies
A convergent approach involves the synthesis of substituted cyclobutanecarboxylic acids and substituted cyclopropylmethanols, followed by their esterification. This allows for the systematic introduction of complexity. For instance, functionalized cyclobutanecarboxylic acids can be prepared via [2+2] cycloaddition reactions between an alkene and a ketene (B1206846) acetal, followed by hydrolysis. google.com Similarly, substituted cyclopropylmethanols can be accessed through Simmons-Smith cyclopropanation of corresponding allyl alcohols. researchgate.net
The esterification of these fragments can be achieved using standard coupling methods, such as Fischer-Speier esterification or by converting the carboxylic acid to a more reactive acyl chloride. google.com This modular approach is highly effective for creating a library of derivatives with diverse substitution patterns on either ring system.
Post-Synthesis Modification
Alternatively, the parent cyclopropylmethyl cyclobutanecarboxylate can serve as a starting point for further functionalization. This approach is contingent on the selective reactivity of different positions on the scaffold. For example, α-functionalization of the cyclobutane ring can be achieved, or the cyclopropane (B1198618) ring can undergo specific ring-opening reactions under controlled conditions. These modifications allow for the late-stage introduction of functional groups, which can be advantageous in multi-step syntheses.
The following table outlines potential synthetic routes to complex analogues:
| Precursor 1 | Precursor 2 | Coupling Reaction | Product Type |
| Substituted Cyclobutanecarboxylic Acid | Cyclopropylmethanol (B32771) | Fischer-Speier Esterification | Cyclobutane-functionalized analogue |
| Cyclobutanecarboxylic Acid | Substituted Cyclopropylmethanol | Acyl Chloride Formation followed by Esterification | Cyclopropyl-functionalized analogue |
| Functionalized Allyl Alcohol | Cyclobutanecarboxylic Acid Chloride | Simmons-Smith Cyclopropanation post-esterification | Cyclopropyl-functionalized analogue |
| Functionalized Alkene | Ketene Acetal | [2+2] Cycloaddition, Hydrolysis, then Esterification | Cyclobutane-functionalized analogue |
Introduction of Diverse Functionalities onto the Cyclobutane and Cyclopropylmethyl Rings
The distinct reactivity of the cyclobutane and cyclopropylmethyl moieties allows for the selective introduction of a wide range of functional groups.
Functionalization of the Cyclobutane Ring
The cyclobutane ring can be functionalized at various positions. The reactivity of cyclobutanecarboxylic acid and its esters allows for modifications, particularly at the carboxyl group, to form amides or other ester derivatives. material-properties.org The ring itself can undergo functionalization through several methods:
α-Functionalization: The carbon atom adjacent to the carbonyl group can be deprotonated and subsequently alkylated or halogenated to introduce substituents.
[2+2] Cycloadditions: Substituted cyclobutenes, which can be derived from cyclobutane derivatives, can participate in [2+2] cycloaddition reactions to form more complex polycyclic systems. organic-chemistry.org
Ring-Opening: Under certain conditions, the strained cyclobutane ring can be opened, providing access to linear chains with specific stereochemistry. slideshare.net
Functionalization of the Cyclopropylmethyl Group
The cyclopropylmethyl group is also amenable to a variety of chemical transformations. The high s-character of the C-C bonds in the cyclopropane ring imparts alkene-like properties, making it susceptible to attack by electrophiles.
Ring-Opening Reactions: The cyclopropane ring can be opened by reaction with halogens, hydrogen halides, or under hydrogenolysis conditions to yield substituted open-chain compounds. slideshare.netpharmaguideline.com For example, reaction with concentrated HBr can lead to the formation of a 1-bromobutyl derivative. slideshare.net
Cycloaddition Reactions: Donor-acceptor substituted cyclopropanes can undergo [3+2] cycloadditions with various dipolarophiles, leading to the formation of five-membered rings. rsc.org
Radical Reactions: The cyclopropylmethyl radical is known to undergo rapid ring-opening to the but-3-enyl radical, a property that can be exploited in radical-mediated synthetic transformations.
The table below summarizes some potential functionalization reactions for each ring system.
| Ring System | Reaction Type | Reagents | Resulting Functionality |
| Cyclobutane | Amide Formation | Amine, Coupling Agent | Amide |
| Cyclobutane | α-Halogenation | N-Bromosuccinimide (NBS) | α-Bromo ester |
| Cyclopropylmethyl | Electrophilic Addition | Br₂ in CCl₄ | Dibromo-substituted open chain |
| Cyclopropylmethyl | Hydrogenolysis | H₂, Ni catalyst | Open-chain alkane |
Strategies for Constructing Linked or Bridged Cycloalkane Systems
The this compound scaffold can serve as a precursor for the construction of more complex linked or bridged systems. These strategies often leverage the inherent strain of the small rings to drive the formation of new cyclic structures.
One promising approach involves the ring expansion of the cyclopropylmethyl system. Base-catalyzed ring expansion of cyclopropylmethyl derivatives can lead to the formation of cyclobutenes. rsc.org Similarly, Rh(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones provides a route to 1-substituted cyclobutenes. organic-chemistry.org These resulting cyclobutenes are valuable intermediates that can undergo cycloaddition reactions to form bridged bicyclic systems.
Another strategy involves the use of bicyclobutanes, which can be synthesized from cyclobutane derivatives. arizona.edu Bicyclobutanes are highly strained molecules that readily undergo strain-release reactions. They can react with alkenes and imines in cycloaddition reactions to form bridged bicyclo[2.1.1]hexanes. nih.gov
Furthermore, transformations involving alkylidenecyclopropanes can be used to synthesize fused cyclobutane rings. rsc.org The cyclopropylmethyl group could potentially be converted to an alkylidenecyclopropane, which could then undergo a Lewis acid-catalyzed cycloisomerization to form a bicyclo[3.2.0]heptane or bicyclo[4.2.0]octane system. rsc.org
These advanced synthetic strategies open avenues to novel polycyclic frameworks derived from the fundamental this compound structure.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic pathway for cyclopropylmethyl cyclobutanecarboxylate?
- Methodological Answer : A typical approach involves multi-step synthesis, starting with cyclobutanecarboxylic acid derivatives. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution or esterification. In a patent application, cyclopropylmethyl piperazine intermediates were synthesized by reacting dibenzyl-protected amines with cyclopropylmethyl halides under reflux conditions (e.g., 95% ethanol, 140°C, with triethylamine as a base). Purification via preparative TLC yielded the target compound with confirmation by MS and NMR . Researchers should optimize reaction conditions (solvent, temperature, catalyst) and validate intermediates using spectroscopic techniques.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemistry and functional groups. For example, -NMR signals at δ 8.60 ppm (s, 1H) and δ 3.73 ppm (m, 2H) in deuterated methanol indicate aromatic protons and cyclopropane-related methylene groups, respectively . Infrared (IR) spectroscopy (e.g., cyclobutanecarboxylic acid’s C=O stretch at ~996 cm) can further validate ester linkages .
Q. How do researchers optimize reaction conditions for this compound synthesis?
- Methodological Answer : Systematic variation of parameters such as solvent polarity (e.g., ethanol vs. DMSO), temperature (e.g., 80–140°C), and catalyst/base (e.g., triethylamine vs. DBU) is critical. For instance, elevated temperatures (140°C) in sealed tubes improve yields in SN2 reactions, while polar aprotic solvents enhance nucleophilicity . DOE (Design of Experiments) frameworks can statistically identify optimal conditions while minimizing side reactions.
Advanced Research Questions
Q. What strategies address stereoselective challenges in synthesizing this compound derivatives?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) can control stereochemistry. For example, the synthesis of (1S,4S)- and (1R,4R)-diastereomers in a patent involved chiral resolution via column chromatography or asymmetric hydrogenation . Researchers should compare NMR coupling constants (e.g., for trans isomers) and optical rotation data to confirm stereochemical purity.
Q. How can contradictory data in this compound bioactivity studies be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. A systematic literature review (SLR) using PICOT criteria (Population, Intervention, Comparison, Outcome, Time) can contextualize findings. For instance, conflicting IC values in opioid receptor binding assays may reflect variations in radioligand purity or incubation times . Meta-analytical tools (e.g., RevMan) can statistically harmonize data across studies.
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer : Tools like PISTACHIO and REAXYS predict cytochrome P450-mediated oxidation sites. For cyclopropylmethyl esters, primary metabolites often result from ester hydrolysis (e.g., cyclobutanecarboxylic acid) or cyclopropane ring oxidation. In vitro microsomal assays (e.g., human liver microsomes + NADPH) validate predictions, with LC-MS/MS quantifying metabolite formation .
Q. How do researchers assess the in vitro-in vivo correlation (IVIVC) for this compound formulations?
- Methodological Answer : Develop a dissolution-permeation system (e.g., USP Apparatus IV) to simulate gastrointestinal absorption. Compare in vitro release profiles (e.g., pH 1.2 → 6.8) with pharmacokinetic data (AUC, C) from rodent studies. Non-linear mixed-effects modeling (e.g., Phoenix WinNonlin) quantifies IVIVC strength, ensuring formulation robustness .
Q. What toxicogenomic approaches identify off-target effects of this compound?
- Methodological Answer : RNA-seq or CRISPR-Cas9 screens in human cell lines (e.g., HepG2) reveal gene expression changes. Pathway enrichment analysis (e.g., KEGG, GO terms) highlights perturbed processes (e.g., oxidative stress, apoptosis). Dose-response studies (e.g., 0.1–100 µM) combined with high-content imaging (e.g., mitochondrial membrane potential assays) validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
